3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
CAS No.: 112677-05-1
Cat. No.: VC20817060
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112677-05-1 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3 |
| Standard InChI Key | XWBWCQRTMKRLQZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C(=O)C=CN(C)C |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C=CN(C)C |
Introduction
Chemical Identity and Structural Characteristics
3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound belonging to the enaminone class of chemicals. This compound features a furan ring system with a methyl substituent at the 5-position, connected to a propenone (prop-2-en-1-one) moiety that terminates with a dimethylamino group. The molecule predominantly exists in the trans (E) configuration across the alkene double bond, as indicated by the (E) or (2E) prefix in its systematic name .
The compound is identified by multiple nomenclature systems:
Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | (E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
| CAS Numbers | 112677-05-1, 1233858-29-1 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Standard InChI | InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3/b7-6+ |
| Standard InChIKey | XWBWCQRTMKRLQZ-VOTSOKGWSA-N |
| Isomeric SMILES | CC1=CC=C(O1)C(=O)/C=C/N(C)C |
The compound has been registered under two distinct CAS numbers, which may reflect different registrations of the same compound or potentially different isomeric forms .
Physical and Chemical Properties
The physical and chemical properties of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one provide crucial information for its handling, storage, and application in research settings.
Synthesis and Preparation
The synthesis of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves reaction pathways common to enaminone preparation.
Synthetic Approaches
Based on the limited information available in the search results, the synthesis likely involves an aldol condensation reaction between a 5-methylfuran-2-yl derivative and a dimethylamine compound. The general synthetic approach may follow:
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Reaction of 5-methyl-2-furaldehyde or 1-(5-methylfuran-2-yl)ethan-1-one with dimethylformamide dimethyl acetal (DMF-DMA)
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Alternative approach involving Vilsmeier-Haack formylation followed by condensation with dimethylamine
The preparation likely requires controlled reaction conditions including appropriate temperature, solvent systems, and potentially catalysts to achieve the desired E-configuration of the final product.
Structural Relationship to Other Compounds
Relation to Chalcones
The structure of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one bears similarity to chalcones, which are a class of open-chain flavonoids characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The search results indicate that the compound's structural similarity to chalcones suggests potential bioactivity .
Chalcones and their derivatives, including those with furan rings, have been reported to exhibit various biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the dimethylamino group in this particular compound may further modify its pharmacological profile compared to traditional chalcones .
Material Science Applications
The extended conjugated system in 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one makes it potentially valuable in material science applications. Compounds with similar electronic structures have been investigated for:
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Photosensitive materials
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Organic electronics
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Chromophores in optical materials
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Precursors for heterocyclic synthesis
The presence of both electron-donating (dimethylamino) and electron-withdrawing (carbonyl) groups connected by a conjugated system may result in interesting electronic properties that could be exploited in materials research.
Analytical Methods and Characterization
Standard analytical methods for the characterization of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one would typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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UV-visible spectroscopy
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X-ray crystallography (for solid-state structure)
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